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molecular formula C8H8N2 B8738764 2-(Pyridin-2-YL)propanenitrile

2-(Pyridin-2-YL)propanenitrile

Cat. No. B8738764
M. Wt: 132.16 g/mol
InChI Key: QIFCCMQWTPKAJU-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To a dried flask under nitrogen was added dimethyl sulphoxide (100 ml) and tosmic (20.95 g, 107.3 mmol). The reaction mixture was cooled to 0° C. before potassium t-butoxide (33.35° g, 297.1 mmol) was added. After 5 min, methanol (3.7 ml) was added followed by 1-(2-pyridinyl)ethanone (10 g, 32.5 mmol) and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was poured in brine:hexane:ethyl acetate (50:25:25). The organic extracts were dried (Na2SO4) and concentrated in vacuo to yield a crude oil. The oil was purified by flash chromatography eluting with ethyl acetate:hexane (3:7) to give the title compound as a brown solid (8.26 g, 76%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.95 g
Type
reactant
Reaction Step One
Quantity
297.1 mmol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
brine hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.7 mL
Type
solvent
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
CS(C)=O.CC1C=CC(S([CH2:15][N+:16]#[C-])(=O)=O)=CC=1.CC(C)([O-])C.[K+].[N:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[C:30](=O)[CH3:31]>[Cl-].[Na+].O.CCCCCC.C(OCC)(=O)C.CO>[N:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[CH:30]([CH3:31])[C:15]#[N:16] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20.95 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Step Two
Name
Quantity
297.1 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(C)=O
Step Four
Name
brine hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O.CCCCCC.C(C)(=O)OCC
Step Five
Name
Quantity
3.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (3:7)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.26 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 192.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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